2-(4-ethylphenyl)-4-(3-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
The compound 2-(4-ethylphenyl)-4-(3-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazinone derivative characterized by a 1,2,4-benzothiadiazine core with two sulfonyl oxygen atoms (1,1-dioxide) and two distinct substituents: a 4-ethylphenyl group at the 2-position and a 3-methylbenzyl group at the 4-position. The ethyl and methyl substituents likely enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-3-18-11-13-20(14-12-18)25-23(26)24(16-19-8-6-7-17(2)15-19)21-9-4-5-10-22(21)29(25,27)28/h4-15H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDZRQLHQHYLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethylphenyl)-4-(3-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , also known as a substituted benzothiadiazinone, has garnered attention in pharmacological research due to its potential biological activity. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound is characterized by a benzothiadiazinone core with ethyl and methyl substitutions. Its molecular formula is , and it features a unique arrangement that may influence its interaction with biological targets.
Antiproliferative Properties
Research indicates that compounds within the benzothiadiazinone class exhibit antiproliferative activity against various cancer cell lines. For example, studies on related compounds have shown that they can inhibit cell growth and induce apoptosis in sensitive cancer cells through mechanisms involving cytochrome P450 enzymes and DNA adduct formation .
The proposed mechanism for the antiproliferative effects includes:
- Metabolism : The compound may undergo metabolic activation leading to the formation of reactive species that bind to cellular macromolecules.
- CYP Induction : Similar compounds have been shown to induce CYP1A1 and CYP1B1 mRNA expression in sensitive cancer cells, enhancing their cytotoxic effects .
Study 1: In Vitro Analysis
A study examined the effects of various benzothiadiazinones on human breast cancer cell lines. The results indicated significant growth inhibition at micromolar concentrations, suggesting that structural modifications like those present in our compound could enhance efficacy .
Study 2: Comparative Analysis
A comparative analysis with fluorinated derivatives revealed that while both classes exhibit antiproliferative activity, the non-fluorinated derivatives had a more favorable dose-response relationship. This suggests that the substitution pattern significantly influences biological activity .
Data Tables
| Biological Activity | Observed Effect | Concentration (µM) | Reference |
|---|---|---|---|
| Antiproliferative | Growth inhibition | 10 - 50 | |
| CYP Induction | Increased expression | 5 - 20 | |
| Apoptosis | Induction | 15 - 30 |
Discussion
The biological activity of 2-(4-ethylphenyl)-4-(3-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide appears promising based on its structural characteristics and related research findings. Its potential as an anticancer agent warrants further investigation into its pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Data of Analogs
Structural Conformations and Interactions
- Ring Conformation: In benzothiadiazinones, the thiadiazine ring often adopts a half-chair conformation (as seen in ), stabilized by intramolecular hydrogen bonds (N–H⋯O, C–H⋯O). The target compound’s 3-methylbenzyl group may induce steric effects, altering ring puckering and intermolecular interactions .
Pharmacokinetic Implications
- Lipophilicity : The target compound’s ethyl and methylbenzyl groups likely confer moderate lipophilicity (clogP ~3–4), favoring blood-brain barrier penetration compared to polar derivatives like the carboxylic acid analog () .
- Metabolic Stability : The absence of reactive groups (e.g., sulfanyl, carboxylic acid) in the target compound may reduce susceptibility to Phase I metabolism, extending its half-life relative to and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
